3-Aminopyrazine-2-carboxylic acid

Descripción general

Descripción

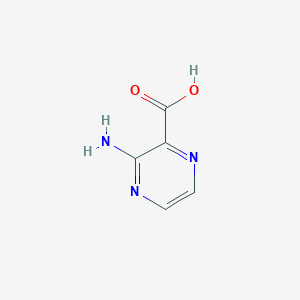

3-Aminopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a carboxylic acid group at the second position on the pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Aminopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-hydroxypteridine with alkali metal hydroxides at elevated temperatures (140-220°C). The product is then precipitated as a carboxylic acid by acidification .

Another method involves the synthesis from diethyl malonate, which undergoes a series of reactions including hydrogenation and bromination, to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that are economical and practical. For instance, the synthesis of favipiravir, an antiviral drug, uses this compound as a key intermediate. The process involves multiple steps, including fluorination, hydroxylation, and nitrile hydrolysis, to achieve high yields and purity without the need for chromatographic purification .

Análisis De Reacciones Químicas

Types of Reactions

3-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include alkali metal hydroxides for synthesis, hydrogenation catalysts for reduction, and various organic reagents for substitution reactions. Reaction conditions typically involve elevated temperatures and controlled pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceutical compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Aminopyrazine-2-carboxylic acid has the molecular formula . It features an amino group at the third position and a carboxylic acid group at the second position on the pyrazine ring, contributing to its diverse reactivity and biological activity.

Medicinal Applications

Antimicrobial Activity

3-APC and its derivatives have demonstrated significant antimicrobial properties. A study reported the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which showed promising activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL for one of the most active compounds .

Anticancer Properties

Research has also indicated that transition metal complexes of 3-APC exhibit anticancer activity. These complexes were synthesized and characterized, revealing potential as therapeutic agents in cancer treatment . The mechanism involves interaction with cellular targets, disrupting cancer cell proliferation.

Synthesis of Pharmaceutical Intermediates

3-APC serves as a key intermediate in synthesizing various pharmaceutical compounds, notably the diuretic amiloride. The production process involves hydrolysis of lumazine (2,4-dihydroxypteridine) under basic conditions to yield 3-APC or its alkali metal salts . This highlights its importance in drug development.

Biological Research

Biochemical Studies

The compound's role in biochemical pathways has been explored extensively. It interacts with microbial cells, leading to growth inhibition through mechanisms that disrupt normal cellular functions. This property makes it valuable for studying microbial resistance and developing new antibiotics.

Antiviral Applications

3-APC is implicated in synthesizing antiviral drugs such as favipiravir, which has been used to treat influenza and COVID-19. Its derivatives are being investigated for enhanced antiviral efficacy, showcasing its potential in addressing emerging viral threats.

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

In materials science, 3-APC is utilized as a building block for creating novel metal-organic frameworks (MOFs) and supramolecular architectures. These frameworks have applications in gas storage, separation technologies, and catalysis due to their tunable porosity and surface properties.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-aminopyrazine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in the case of favipiravir, the compound undergoes biotransformation to inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparación Con Compuestos Similares

3-Aminopyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

Pyrazinamide: Another pyrazine derivative used as an antitubercular agent.

2-Aminopyrazine: A simpler derivative with applications in organic synthesis.

3-Hydroxypyrazine-2-carboxylic acid: A related compound with different functional groups and properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Actividad Biológica

3-Aminopyrazine-2-carboxylic acid (APCA) is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of APCA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

APCA can be synthesized through various methods, including hydrothermal synthesis and conventional organic reactions. The compound serves as a versatile building block for the formation of metal-organic frameworks (MOFs) and other derivatives that exhibit enhanced biological properties .

The molecular structure of APCA includes an amino group and a carboxylic acid, which are crucial for its biological interactions. The ability to modify the substituents on the pyrazine ring allows for the exploration of structure-activity relationships (SAR) that can optimize its efficacy against specific pathogens.

Antimycobacterial Activity

APCA and its derivatives have been extensively studied for their antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that certain derivatives exhibit potent activity with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Mtb H37Rv .

Table 1: Antimycobacterial Activity of APCA Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Antimycobacterial |

| 3-Amino-4-chloropyrazine-2-carboxamide | 25 | Antimycobacterial |

| 3-Amino-phenylpyrazine-2-carboxamide | 50 | Antimycobacterial |

The activity is often correlated with the presence of specific functional groups on the pyrazine ring, which influence the compound's interaction with bacterial targets. For instance, modifications that enhance hydrogen bonding capabilities have been shown to increase activity against Mtb .

Antibacterial and Antifungal Activity

While APCA demonstrates significant antimycobacterial activity, its antibacterial and antifungal activities are less pronounced. In vitro studies have shown minimal effectiveness against common bacterial strains and fungi such as Candida albicans and Trichophyton interdigitale. The structure-activity relationship suggests that while some derivatives retain antibacterial properties, many do not exhibit significant antifungal effects .

Cytotoxicity Studies

Cytotoxicity assessments conducted on human liver cancer cell lines (HepG2) reveal that some APCA derivatives possess low cytotoxicity, indicating a favorable selectivity for bacterial targets over human cells. For instance, certain compounds demonstrated negligible cytotoxic effects at concentrations effective against Mtb, suggesting potential for therapeutic applications without significant side effects .

Table 2: Cytotoxicity of Selected APCA Derivatives

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | >100 | Low cytotoxicity |

| 3-Amino-4-chloropyrazine-2-carboxamide | >100 | Low cytotoxicity |

| 3-Amino-phenylpyrazine-2-carboxamide | >100 | Low cytotoxicity |

Research suggests that APCA exerts its antimycobacterial effects primarily through inhibition of mycobacterial protein synthesis via targeting specific enzymes involved in bacterial metabolism. Molecular docking studies indicate that APCA derivatives may interact with mycobacterial prolyl-tRNA synthetase (mtProRS), which is essential for protein synthesis in Mtb . This mechanism is distinct from traditional antitubercular agents, providing a potential avenue for developing new therapies against drug-resistant strains.

Case Studies

A notable study evaluated a series of N-substituted derivatives of APCA for their antimycobacterial activity. Among these, a compound with a dimethoxyphenyl substituent showed the highest potency against Mtb while maintaining low cytotoxicity in human cell lines. This highlights the importance of structural modifications in enhancing therapeutic efficacy while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for incorporating 3-aminopyrazine-2-carboxylic acid into heterocyclic compounds?

- Methodological Answer : The compound can be integrated into heterocycles via condensation reactions with amino acid esters or hydrazine derivatives. For example, iminophosphoranes derived from this compound react with azidobenzoyl chloride under Staudinger/intramolecular aza-Wittig conditions to yield pteridinones or pyrazino-diazepines . Key considerations include optimizing reaction temperatures (e.g., 140°C in xylene for cyclization) and selecting substituents to control product ratios. Characterization via elemental analysis and spectral data (e.g., NMR, IR) is critical to confirm structural integrity .

Q. How do hydrogen bonding networks influence the crystal structure of this compound?

- Methodological Answer : Intra- and intermolecular hydrogen bonds between the amino, carboxyl, and pyrazine N atoms dictate crystal packing and displacement parameters. X-ray diffraction studies (e.g., using SHELX software ) reveal zwitterionic forms in metal complexes, where O–H⋯O and N–H⋯O bonds stabilize 3D networks. Researchers should map hydrogen bonds using tools like PLATON and account for twin domains in refinement .

Q. What are the best practices for characterizing rare-earth complexes of this compound for fluorescence studies?

- Methodological Answer : Synthesize complexes with neutral ligands like 1,10-phenanthroline (phen) or 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPTZ) to enhance luminescence. Use IR and UV-Vis spectroscopy to confirm ligand coordination, and measure fluorescence lifetimes and intensities. For example, terbium complexes with TPTZ exhibit higher quantum yields than samarium or dysprosium analogs. Ensure anhydrous conditions during synthesis to avoid quenching by water .

Advanced Research Questions

Q. How can this compound be utilized in designing luminescent MOFs for environmental sensing?

- Methodological Answer : Design Zn(II)-MOFs by coordinating the ligand with metal nodes (e.g., [Zn(apca)₂]ₙ). Test selectivity for analytes like 2,6-dichlorophenol (2,6-DCP) via fluorescence titration. The ligand’s amino and carboxyl groups enable π-π stacking and hydrogen bonding with target molecules. Use time-resolved emission spectroscopy to distinguish analyte-specific quenching/enhancement effects. Optimize MOF porosity to enhance sensitivity .

Q. How to resolve contradictions in spectroscopic data of metal chelates derived from this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- XRD for structural confirmation (e.g., octahedral vs. tetrahedral geometry in Zn²⁺/Cu²⁺ complexes).

- EPR to identify paramagnetic species (e.g., Cu²⁺).

- DFT calculations to correlate experimental IR/Raman spectra with theoretical vibrational modes.

Discrepancies in UV-Vis absorption bands may arise from solvent polarity or pH-dependent ligand protonation states .

Q. What experimental approaches are recommended to study the insulin-mimetic activity of metal complexes with this compound?

- Methodological Answer : Conduct in vitro assays using isolated rat adipocytes. Measure free fatty acid (FFA) release inhibition under epinephrine stimulation. Compare IC₅₀ values of vanadium/zinc complexes (e.g., [Zn(HprzNH₂)₃]²⁺) against standard insulin mimetics. Ensure rigorous pH control (7.4) in buffer solutions to maintain complex stability. Validate results with dose-response curves and statistical analysis .

Q. How to optimize proton conduction in POM-based hybrids incorporating this compound?

- Methodological Answer : Synthesize hybrids like H[Zn(Hapca)₃][PW₁₂O₄₀]·7H₂O, where the ligand’s carboxyl groups facilitate proton hopping. Measure conductivity via electrochemical impedance spectroscopy (EIS) under varied humidity (30–90% RH). Enhance mechanical flexibility by embedding the hybrid in hydrogel matrices. Compare activation energies (Eₐ) to assess proton transport mechanisms (Grotthuss vs. vehicle) .

Q. How does auxiliary ligand choice affect the antimicrobial activity of 3-aminopyrazine-2-carboxamide derivatives?

- Methodological Answer : Modify the carboxamide moiety with alkyl/aryl groups and test against Gram-positive/negative bacteria. Use broth microdilution assays to determine MIC values. Correlate lipophilicity (logP) with membrane permeability. For cytotoxicity screening, employ human keratinocyte cells under UVB stress. Auxiliary ligands like phenanthroline can enhance DNA intercalation, improving activity .

Propiedades

IUPAC Name |

3-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGZIOYVEIDDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202589 | |

| Record name | 3-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-01-1 | |

| Record name | 3-Amino-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5424-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5424-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-CARBOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78B5D12FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.